SF2523

Description

Properties

IUPAC Name |

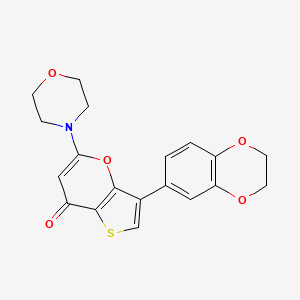

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-morpholin-4-ylthieno[3,2-b]pyran-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5S/c21-14-10-17(20-3-5-22-6-4-20)25-18-13(11-26-19(14)18)12-1-2-15-16(9-12)24-8-7-23-15/h1-2,9-11H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTKNUOMWLJVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)C3=C(O2)C(=CS3)C4=CC5=C(C=C4)OCCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual Inhibitory Function of SF2523: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

SF2523 has emerged as a potent small molecule inhibitor, distinguished by its dual-targeting mechanism of action. This technical guide provides an in-depth exploration of the core inhibitory functions of this compound, focusing on its simultaneous suppression of Phosphoinositide 3-kinase (PI3K) and Bromodomain-containing protein 4 (BRD4). This dual inhibition strategy presents a promising avenue for therapeutic intervention in various cancers by concurrently targeting two critical oncogenic signaling pathways.

Core Inhibitory Functions of this compound

This compound is a highly selective and potent dual inhibitor of the PI3K/AKT/mTOR signaling pathway and the bromodomain and extra-terminal (BET) family protein BRD4.[1][2] This dual activity allows this compound to exert a multi-pronged attack on cancer cell proliferation, survival, and growth.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers. This compound effectively inhibits this pathway by targeting the p110 catalytic subunit of PI3K. This inhibition prevents the phosphorylation of AKT, a key downstream effector, thereby disrupting the entire signaling cascade.[1][3]

Inhibition of BRD4

BRD4 is an epigenetic reader that plays a pivotal role in the transcriptional regulation of key oncogenes, most notably MYC.[3] It binds to acetylated histones at promoter and enhancer regions, recruiting the transcriptional machinery to drive gene expression. This compound competitively binds to the bromodomains of BRD4, displacing it from chromatin and thereby preventing the transcription of its target genes, including MYC.[3][4] The downregulation of MYC, a potent driver of cell proliferation and tumorigenesis, is a critical component of this compound's anti-cancer activity.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against various PI3K isoforms and BRD4 has been quantified using half-maximal inhibitory concentration (IC50) values. This data highlights the compound's high potency and selectivity.

| Target | IC50 (nM) |

| PI3Kα | 34[4][5] |

| PI3Kγ | 158[4][5] |

| DNA-PK | 9[4][5] |

| BRD4 | 241[4][5] |

| mTOR | 280[4][5] |

Signaling Pathway Diagrams

To visually represent the dual inhibitory mechanism of this compound, the following diagrams illustrate the targeted signaling pathways.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Caption: Inhibition of BRD4-mediated MYC transcription by this compound.

Experimental Protocols

The dual inhibitory function of this compound has been validated through a series of key experiments. Detailed methodologies for these assays are provided below.

Western Blot Analysis

Objective: To determine the effect of this compound on the protein levels of key components of the PI3K/AKT/mTOR and BRD4-MYC signaling pathways.

Methodology:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, MYC, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

Objective: To measure the effect of this compound on the mRNA expression levels of BRD4 target genes, such as MYC.

Methodology:

-

Cell Treatment and RNA Extraction: Treat cells with this compound as described for the Western blot analysis. Extract total RNA from the treated cells using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for the target gene (e.g., MYC) and a reference gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in mRNA expression of the target gene, normalized to the reference gene.

Chromatin Immunoprecipitation (ChIP)

Objective: To investigate whether this compound displaces BRD4 from the promoter regions of its target genes, such as MYC.

Methodology:

-

Cross-linking and Chromatin Shearing: Treat cells with this compound or a vehicle control. Cross-link protein-DNA complexes by treating the cells with formaldehyde. Lyse the cells and shear the chromatin into fragments of 200-1000 base pairs using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4 or a control IgG overnight at 4°C. Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating the samples. Purify the DNA using a DNA purification kit.

-

DNA Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter region of the target gene (e.g., MYC). The amount of precipitated DNA is quantified relative to the total input chromatin.

Experimental Workflow Diagram

References

- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRD4 and MYC—clarifying regulatory specificity [cancer.fr]

- 3. MYC protein stability is negatively regulated by BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

SF2523: A Technical Whitepaper on the First-in-Class Dual PI3K and BRD4 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SF2523 is a novel, first-in-class small molecule inhibitor that uniquely combines the functionalities of a pan-Phosphoinositide 3-kinase (PI3K) inhibitor and a Bromodomain and Extra-Terminal domain (BET) protein inhibitor, specifically targeting BRD4. This dual-activity compound was engineered to achieve maximal, orthogonal inhibition of the MYC family of oncoproteins, which are critical drivers in a multitude of human cancers. By simultaneously blocking the PI3K/AKT pathway, which stabilizes the MYC protein, and the BRD4-dependent transcriptional machinery that drives MYC gene expression, this compound effectively shuts down MYC activity. This whitepaper provides a comprehensive technical overview of this compound, detailing its mechanism of action, inhibitory potency, preclinical experimental protocols, and efficacy in various cancer models.

Mechanism of Action: A Two-Pronged Attack on Cancer Signaling

The innovative therapeutic strategy of this compound lies in its ability to concurrently modulate two distinct but convergent oncogenic pathways: the PI3K/AKT signaling cascade and BRD4-mediated gene transcription.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is one of the most common aberrations in cancer.[3] Activation of PI3K by upstream signals like growth factors leads to the phosphorylation of AKT.[1] Activated AKT, in turn, influences numerous downstream effectors. A key oncogenic consequence of PI3K/AKT activation is the inhibition of Glycogen Synthase Kinase 3β (GSK3β). This prevents the phosphorylation and subsequent degradation of the MYC oncoprotein, leading to its accumulation and enhanced activity.[4]

BRD4 and Transcriptional Regulation

The BET family of proteins, particularly BRD4, are epigenetic "readers" that play a crucial role in regulating gene transcription.[5][6] BRD4 contains two bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails, which are marks of active chromatin.[7][8] Upon binding to acetylated chromatin at super-enhancers and promoters of key oncogenes like MYC, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb).[6][8] P-TEFb then phosphorylates RNA Polymerase II, causing it to transition from a paused state into productive elongation, thereby driving high-level transcription of target genes.[6]

References

- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 6. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Bromodomain Protein Brd4 Stimulates G1 Gene Transcription and Promotes Progression to S Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

SF2523: A Dual PI3K/BRD4 Inhibitor's Impact on the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, fostering immunosuppression and promoting tumor growth and metastasis. SF2523, a novel small molecule inhibitor, uniquely targets two critical signaling pathways implicated in shaping the TME: the Phosphoinositide 3-kinase (PI3K) pathway and the Bromodomain and extraterminal (BET) family of proteins, specifically BRD4. This dual inhibitory action positions this compound as a promising agent to remodel the TME from an immunosuppressive to an immune-active state, thereby enhancing anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical data on this compound's effects on the TME, detailing its mechanism of action, experimental validation, and quantitative outcomes.

Core Mechanism of Action

This compound exerts its influence on the TME through the simultaneous inhibition of PI3K and BRD4.[1] The PI3K pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation in immune cells can promote an immunosuppressive phenotype.[2] BRD4, an epigenetic reader, plays a crucial role in the transcriptional regulation of key oncogenes, such as MYC, and pro-inflammatory cytokines.[1][3] By targeting both pathways, this compound can orthogonally suppress tumor-promoting signals while concurrently modulating the function of key immune cell populations within the TME.[1][4]

Effects on the Tumor Microenvironment

This compound has been shown to induce a significant shift in the cellular and molecular composition of the TME, transforming it into a less hospitable environment for tumor progression and a more favorable one for anti-tumor immune responses.[1][4]

Modulation of Myeloid Cell Populations

One of the most profound effects of this compound is its ability to reprogram myeloid cells, which are key drivers of immunosuppression in the TME.[1][4]

-

Tumor-Associated Macrophages (TAMs): this compound blocks the polarization of macrophages towards the immunosuppressive M2 phenotype.[4] In vitro studies using bone marrow-derived macrophages (BMDMs) have demonstrated that this compound treatment downregulates the expression of M2-associated genes while promoting the expression of genes associated with a pro-inflammatory, anti-tumor M1 phenotype.[4]

-

Myeloid-Derived Suppressor Cells (MDSCs): In vivo studies have shown that this compound treatment significantly reduces the infiltration of MDSCs into the tumor.[2][4] This reduction in MDSCs alleviates a major source of immunosuppression within the TME, allowing for the activation of cytotoxic immune cells.[4]

Enhancement of Adaptive Immune Responses

By reducing the influence of immunosuppressive myeloid cells, this compound paves the way for a more robust adaptive anti-tumor immune response, primarily driven by T cells.[1][4]

-

Increased CD8+ T Cell Infiltration and Activation: Treatment with this compound leads to a significant increase in the infiltration and activation of cytotoxic CD8+ T cells within the tumor.[2][4] This is evidenced by the increased expression of interferon-gamma (IFNγ) and granzyme B (Gzmb), key effector molecules of CD8+ T cells.[2]

-

Reduced Regulatory T Cells (Tregs): this compound treatment has been observed to decrease the population of immunosuppressive CD4+FoxP3+ regulatory T cells (Tregs) in the TME.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound on the tumor microenvironment.

| Cell Type | Treatment Group | Parameter Measured | Result | Tumor Model | Reference |

| Myeloid-Derived Suppressor Cells (MDSCs) | Vehicle | % of CD11b+Gr1+ cells in tumor | ~25% | LLC | [4] |

| JQ1 (40 mg/kg) | % of CD11b+Gr1+ cells in tumor | ~15% | LLC | [4] | |

| This compound (40 mg/kg) | % of CD11b+Gr1+ cells in tumor | ~10% | LLC | [4] | |

| Tumor-Associated Macrophages (TAMs) | Vehicle | % of MHCII+ cells in CD11b+ population | ~10% | LLC | [4] |

| JQ1 (40 mg/kg) | % of MHCII+ cells in CD11b+ population | ~20% | LLC | [4] | |

| This compound (40 mg/kg) | % of MHCII+ cells in CD11b+ population | ~25% | LLC | [4] | |

| CD8+ T Cells | Vehicle | % of CD8+ cells in CD3+ population | ~15% | CT26 | [2] |

| JQ1 (40 mg/kg) | % of CD8+ cells in CD3+ population | ~30% | CT26 | [2] | |

| This compound (40 mg/kg) | % of CD8+ cells in CD3+ population | ~40% | CT26 | [2] | |

| Regulatory T Cells (Tregs) | Vehicle | % of CD4+FoxP3+ cells in CD4+ population | ~25% | CT26 | [2] |

| JQ1 (40 mg/kg) | % of CD4+FoxP3+ cells in CD4+ population | ~15% | CT26 | [2] | |

| This compound (40 mg/kg) | % of CD4+FoxP3+ cells in CD4+ population | ~10% | CT26 | [2] |

| Gene | Treatment Group | Cell Type | Change in Expression | Stimulation | Reference |

| Arg1 | This compound (500 nM) | BMDM | Decreased | IL-4 | [4] |

| Mmp9 | This compound (40 mg/kg) | CD11b+ cells from LLC tumors | Decreased | In vivo | [5] |

| Tgfb | This compound (40 mg/kg) | CD11b+ cells from LLC tumors | Decreased | In vivo | [5] |

| Vegf | This compound (40 mg/kg) | CD11b+ cells from LLC tumors | Decreased | In vivo | [5] |

| Il1b | This compound (40 mg/kg) | CD11b+ cells from LLC tumors | Increased | In vivo | [2] |

| Il6 | This compound (40 mg/kg) | CD11b+ cells from LLC tumors | Increased | In vivo | [2] |

| Ifng | This compound (40 mg/kg) | CD11b+ cells from LLC tumors | Increased | In vivo | [2] |

| Nos2 | This compound (40 mg/kg) | CD11b+ cells from LLC tumors | Increased | In vivo | [2] |

| Ifng | This compound (40 mg/kg) | Whole tumor tissue (LLC) | Increased | In vivo | [2] |

| Gzmb | This compound (40 mg/kg) | Whole tumor tissue (LLC) | Increased | In vivo | [2] |

Experimental Protocols

In Vitro Macrophage Polarization Assay

-

Cell Isolation: Bone marrow-derived macrophages (BMDMs) were isolated from the femurs and tibias of C57BL/6 mice and cultured in DMEM containing 10% FBS and M-CSF.[5]

-

Treatment: BMDMs were pre-treated with this compound (500 nM) for 2 hours.[4]

-

Polarization: Macrophage polarization was induced by adding either LPS (100 ng/mL) + IFNγ (20 ng/mL) for M1 polarization or IL-4 (20 ng/mL) for M2 polarization for 24 hours.[4]

-

Analysis: Gene expression was analyzed by real-time PCR. The expression of cell surface markers (e.g., CD206 for M2) was analyzed by flow cytometry.[4]

In Vivo Tumor Growth and Immune Analysis

-

Animal Models: Syngeneic tumor models were established using C57BL/6 mice for Lewis Lung Carcinoma (LLC) and B16 melanoma cells, and BALB/c mice for CT26 colon adenocarcinoma cells.[2][5]

-

Tumor Cell Implantation: 1 x 10^5 LLC, B16, or CT26 cells were injected subcutaneously into the flanks of the mice.[5]

-

Treatment Regimen: When tumors reached a volume of approximately 100 mm³, mice were treated with this compound (40 mg/kg) or JQ1 (40 mg/kg) via intraperitoneal injection, three times a week.[2][4]

-

Tumor Growth Measurement: Tumor volume was measured regularly using calipers.[4]

-

Immune Cell Analysis: At the end of the study, tumors were harvested, and single-cell suspensions were prepared. Immune cell populations (MDSCs, TAMs, CD8+ T cells, Tregs) were analyzed by flow cytometry using specific cell surface markers.[2][4] Gene expression in isolated immune cells or whole tumor tissue was analyzed by real-time PCR.[2]

Visualizations

Signaling Pathways and Mechanisms

References

- 1. This compound: Dual PI3K/BRD4 Inhibitor Blocks Tumor Immunosuppression and Promotes Adaptive Immune Responses in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound: Dual PI3K/BRD4 inhibitor blocks tumor immunosuppression and promotes adaptive immune responses in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Unveiling the Anti-Metastatic Potential of SF2523: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains a paramount challenge in oncology, driving the majority of cancer-related mortalities. The small molecule SF2523 has emerged as a promising anti-metastatic agent due to its unique dual inhibitory action against two critical oncogenic pathways: phosphoinositide 3-kinase (PI3K) and bromodomain-containing protein 4 (BRD4). This technical guide provides an in-depth exploration of the anti-metastatic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols. Visualizations of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of its therapeutic potential.

Introduction

This compound is a novel small molecule inhibitor engineered to simultaneously target the catalytic activity of PI3K and the acetyl-lysine binding function of the epigenetic reader protein BRD4.[1][2] This dual-targeting strategy offers a powerful approach to orthogonally inhibit the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism that is frequently dysregulated in cancer.[1][3] The PI3K/AKT/mTOR pathway, when activated, promotes MYC protein stability, while BRD4 is essential for the transcriptional activation of the MYC gene.[1][4] By concurrently blocking both avenues of MYC support, this compound induces a more profound and sustained suppression of MYC activity than single-agent inhibitors, leading to potent anti-proliferative and pro-apoptotic effects in a variety of cancer models.[1][5] This guide focuses specifically on the compelling evidence demonstrating the ability of this compound to inhibit metastatic processes.

Mechanism of Action: Dual Inhibition of PI3K and BRD4

The anti-metastatic efficacy of this compound stems from its simultaneous disruption of two central signaling nodes that drive cancer progression and metastasis.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR cascade is one of the most frequently hyperactivated signaling pathways in human cancers, playing a pivotal role in cell survival, proliferation, and migration.[5][6] this compound potently inhibits the kinase activity of PI3K, particularly the p110α isoform.[1] This inhibition prevents the phosphorylation and activation of downstream effectors, including AKT and mTOR.[5][7] The inactivation of this pathway by this compound leads to decreased cell migration and invasion, as demonstrated in renal cell carcinoma (RCC) models.[5]

Inhibition of BRD4 and Transcriptional Control

BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a critical epigenetic reader that binds to acetylated histones and recruits the transcriptional machinery to promoters and enhancers of key oncogenes, most notably MYC.[2][4] this compound binds to the bromodomains of BRD4, displacing it from chromatin and thereby preventing the transcription of MYC and other pro-metastatic genes like BCL-2 and Cyclin D1.[1][5] This transcriptional repression complements the post-translational effects of PI3K inhibition, leading to a comprehensive shutdown of MYC-driven oncogenic programs.

Synergistic Effects on MYC and Metastasis

The dual inhibition of PI3K and BRD4 by this compound results in a synergistic anti-tumor effect. By inhibiting PI3K, this compound promotes the degradation of the MYC protein. Simultaneously, by inhibiting BRD4, it blocks the transcription of the MYC gene.[1][3] This two-pronged attack on MYC leads to a marked reduction in cancer cell growth, proliferation, and, critically, the ability to metastasize.[1][3] Furthermore, this compound has been shown to modulate the tumor microenvironment by reducing the infiltration of immunosuppressive myeloid-derived suppressor cells (MDSCs) and blocking the polarization of immunosuppressive macrophages, which can further impede metastasis.[8][9]

Data Presentation: Quantitative Efficacy of this compound

The anti-neoplastic and anti-metastatic activity of this compound has been quantified across a range of cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| 786-O | Renal Cell Carcinoma | ~1 | [5] |

| A498 | Renal Cell Carcinoma | ~1 | [5] |

| DAOY | Medulloblastoma | 12.6 | [4] |

| HD-MB03 | Medulloblastoma | ~5.5 | [4] |

| SKNBE2 | Neuroblastoma | Not Specified | [1] |

| Panc02 | Pancreatic Cancer | Not Specified | [1] |

| B16F10 | Melanoma | Not Specified | [10] |

Table 2: In Vivo Anti-Metastatic Efficacy of this compound

| Cancer Model | Animal Model | This compound Dose | Route | Key Anti-Metastatic Findings | Citation |

| Pancreatic Cancer (Panc02 Orthotopic) | C57BL/6 Mice | 30 mg/kg | i.p. | Marked reduction in regional colonic lymph node metastasis. | [1] |

| Melanoma (B16F10 Experimental Metastasis) | C57BL/6 Mice | Not Specified | Not Specified | 75% reduction in metastatic nodules in the lungs. | [10] |

| Breast Cancer (PYMT Spontaneous Metastasis) | PYMT Mice | Not Specified | Not Specified | Strongly reduced net tumor weight and immunosuppressive macrophage polarization in mammary tumors. | [10] |

| Renal Cell Carcinoma (786-O Xenograft) | SCID Mice | 15 and 50 mg/kg | i.p. | Suppressed primary tumor growth (metastasis not explicitly quantified in this study). | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound's anti-metastatic properties are provided below.

In Vitro Cell Migration Assay (Transwell Assay)

This assay assesses the ability of cancer cells to migrate through a porous membrane, a key step in metastasis.

Materials:

-

24-well Transwell plates with 8.0-μm pore polycarbonate membrane inserts

-

Cancer cell lines (e.g., 786-O RCC cells)

-

Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Serum-free cell culture medium

-

This compound

-

Crystal Violet staining solution (0.5% in 25% methanol)

-

Cotton swabs

-

Microscope

Procedure:

-

Culture cancer cells to ~80% confluency.

-

Pre-treat cells with this compound (e.g., 1 µM) or vehicle control (DMSO) in complete medium for 24 hours.

-

Harvest and resuspend the cells in serum-free medium at a concentration of 1 × 10^5 cells/mL.

-

Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the migrated cells with 0.5% Crystal Violet solution for 20 minutes.

-

Gently wash the inserts with PBS to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in at least five random microscopic fields (e.g., at 200x magnification).

-

Quantify the results by averaging the cell counts from the different fields.

In Vitro Apoptosis Assays

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

TUNEL Assay Kit (e.g., from Roche or Abcam)

-

Cancer cell lines (e.g., 786-O RCC cells)

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat cells with this compound (e.g., 1 µM for 48 hours) or vehicle control.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

-

Wash the cells with PBS.

-

Follow the manufacturer's instructions for the TUNEL reaction mixture preparation and incubation (typically 60 minutes at 37°C in a humidified chamber).

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize and quantify the percentage of TUNEL-positive (apoptotic) cells using a fluorescence microscope.

This colorimetric assay measures the activity of key executioner (caspase-3) and initiator (caspase-9) caspases involved in apoptosis.

Materials:

-

Caspase-3 and Caspase-9 Colorimetric Assay Kits (containing cell lysis buffer, reaction buffer, and specific peptide substrates like DEVD-pNA for caspase-3 and LEHD-pNA for caspase-9)

-

Cancer cell lines (e.g., 786-O RCC cells)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 6-well plate and treat with this compound (e.g., 1 µM for 24 hours) or vehicle control.

-

Harvest the cells and lyse them according to the kit manufacturer's protocol.

-

Determine the protein concentration of the cell lysates.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the reaction buffer and the specific caspase substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at the appropriate wavelength (typically 405 nm) using a microplate reader.

-

Calculate the fold-increase in caspase activity relative to the untreated control.

In Vivo Metastasis Models

This model mimics the clinical scenario where metastases arise from a primary tumor in the correct anatomical location.

Materials:

-

Panc02 murine pancreatic adenocarcinoma cells

-

C57BL/6 mice (6-8 weeks old)

-

Matrigel

-

Surgical instruments

-

Anesthesia

-

This compound (formulated for in vivo use)

-

Calipers for tumor measurement

Procedure:

-

Culture Panc02 cells and harvest them during the exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 × 10^7 cells/mL.

-

Anesthetize the C57BL/6 mice.

-

Make a small incision in the left abdominal flank to expose the pancreas.

-

Inject 1 × 10^6 Panc02 cells (in 100 µL) into the tail of the pancreas.

-

Suture the abdominal wall and skin.

-

Allow the tumors to establish and grow to a palpable size (e.g., ~100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 30 mg/kg, intraperitoneally, every other day) or vehicle control.

-

Monitor tumor growth by caliper measurements and animal well-being regularly.

-

At the end of the study (e.g., after 3-4 weeks of treatment), euthanize the mice.

-

Excise the primary tumors and weigh them.

-

Carefully dissect and examine regional (colonic) lymph nodes for the presence of metastases.

-

Quantify metastasis by counting the number of metastatic lymph nodes.

This model directly assesses the ability of cancer cells to colonize a distant organ after entering the bloodstream.

Materials:

-

B16F10 murine melanoma cells (can be engineered to express luciferase for in vivo imaging)

-

C57BL/6 mice (6-8 weeks old)

-

This compound

-

In vivo imaging system (for luciferase-expressing cells)

Procedure:

-

Culture B16F10 cells and prepare a single-cell suspension in sterile PBS at a concentration of 2 × 10^6 cells/mL.

-

Inject 2 × 10^5 cells (in 100 µL) into the lateral tail vein of each mouse.

-

Randomize the mice into treatment and control groups.

-

Begin treatment with this compound or vehicle control as per the desired schedule.

-

After a set period (e.g., 14-21 days), euthanize the mice.

-

Excise the lungs.

-

Visually count the number of black metastatic nodules on the surface of the lungs.

-

Alternatively, if using luciferase-expressing cells, perform in vivo bioluminescence imaging at regular intervals to monitor metastatic burden and quantify the luciferase signal in the lungs at the end of the study.

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: this compound Mechanism of Action

Caption: Dual inhibition of PI3K and BRD4 by this compound to suppress metastasis.

Diagram 2: Transwell Migration Assay Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. reactionbiology.com [reactionbiology.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Quantifying spontaneous metastasis in a syngeneic mouse melanoma model using real time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. wjgnet.com [wjgnet.com]

- 8. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]

SF2523: A Dual PI3K/BRD4 Inhibitor Reprograms the Tumor Microenvironment to Foster a Robust Adaptive Immune Response

An In-depth Technical Guide

Executive Summary

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression and the efficacy of immunotherapies. A key feature of the TME is its immunosuppressive nature, often orchestrated by tumor-associated macrophages (M2 phenotype) and a lack of potent anti-tumor T-cell responses. SF2523, a novel small molecule inhibitor targeting both Phosphoinositide 3-kinase (PI3K) and Bromodomain-containing protein 4 (BRD4), has emerged as a promising agent capable of reprogramming the TME. This technical guide provides a comprehensive overview of the impact of this compound on the adaptive immune response, detailing its mechanism of action, presenting key quantitative data from preclinical studies, and outlining the experimental protocols used to generate these findings. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and immunology.

Introduction: The Challenge of the Immunosuppressive Tumor Microenvironment

The adaptive immune system, particularly CD8+ cytotoxic T-lymphocytes (CTLs), possesses the ability to recognize and eliminate cancer cells. However, tumors employ various strategies to evade immune surveillance. One of the most effective is the creation of an immunosuppressive microenvironment. This is largely mediated by the recruitment and polarization of macrophages towards an M2 phenotype, which promotes tumor growth and angiogenesis while suppressing T-cell function. Additionally, the infiltration of regulatory T-cells (Tregs) further dampens the anti-tumor immune response. Overcoming this immunosuppression is a central goal of modern cancer immunotherapy.

This compound is a dual-function inhibitor that targets two critical signaling nodes implicated in tumor progression and immune evasion:

-

PI3K (Phosphoinositide 3-kinase): The PI3K signaling pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. In the TME, PI3Kγ and PI3Kδ isoforms are particularly important for the polarization of macrophages to the immunosuppressive M2 phenotype.

-

BRD4 (Bromodomain-containing protein 4): BRD4 is an epigenetic reader that binds to acetylated histones and regulates the transcription of key oncogenes, such as MYC. In the context of immunity, BRD4 has been shown to be involved in the regulation of inflammatory gene expression and T-cell differentiation.

By simultaneously inhibiting both PI3K and BRD4, this compound offers a multi-pronged approach to dismantle the immunosuppressive TME and unleash a potent anti-tumor adaptive immune response.

Impact of this compound on the Adaptive Immune Response: Quantitative Data

Preclinical studies in syngeneic mouse tumor models have demonstrated the profound impact of this compound on the adaptive immune response. The following tables summarize the key quantitative findings from studies utilizing Lewis Lung Carcinoma (LLC) and CT26 colon adenocarcinoma models.

Table 1: Effect of this compound on Tumor-Infiltrating T-Lymphocyte Populations in LLC Tumors

| Treatment Group | % CD3+ of Live Cells | % CD4+ of Live Cells | % CD8+ of Live Cells | Reference |

| Vehicle | ~10% | ~5% | ~4% | [1] |

| This compound (40 mg/kg) | ~20% | ~6% | ~12% | [1] |

Data are estimations from graphical representations in the cited literature and presented as approximate values.

Table 2: Effect of this compound on Tumor-Infiltrating T-Lymphocyte Populations in CT26 Tumors

| Treatment Group | % CD4+ of Live Cells | % CD8+ of Live Cells | % CD4+FOXP3+ (Tregs) of Live Cells | Reference |

| Vehicle | ~15% | ~10% | ~3% | [1] |

| This compound (40 mg/kg) | ~10% | ~25% | ~1.5% | [1] |

Data are estimations from graphical representations in the cited literature and presented as approximate values.

Table 3: Effect of this compound on the Expression of T-Cell Effector Molecules in LLC Tumors

| Treatment Group | Relative mRNA Expression of Ifng | Relative mRNA Expression of Gzmb | Reference |

| Vehicle | 1.0 | 1.0 | [1] |

| This compound (40 mg/kg) | ~3.5 | ~4.0 | [1] |

Data are estimations from graphical representations in the cited literature and presented as fold-change relative to the vehicle control.

These data collectively demonstrate that this compound treatment leads to a significant increase in the infiltration of cytotoxic CD8+ T-cells into the tumor, a reduction in immunosuppressive regulatory T-cells, and an upregulation of key effector molecules, Interferon-gamma (IFNγ) and Granzyme B (Gzmb), which are critical for T-cell-mediated tumor cell killing.

Signaling Pathways Modulated by this compound

The dual inhibitory action of this compound on PI3K and BRD4 leads to the modulation of distinct but interconnected signaling pathways within the tumor microenvironment.

Inhibition of PI3K Signaling in Macrophages

This compound's inhibition of PI3K, particularly the γ and δ isoforms, is crucial for reprogramming tumor-associated macrophages. In the TME, cytokines such as IL-4, secreted by tumor and other cells, drive the polarization of macrophages towards the immunosuppressive M2 phenotype. This process is heavily dependent on the PI3K/AKT signaling pathway. By blocking this pathway, this compound prevents the downstream signaling events that lead to the expression of M2-associated genes, thereby shifting the macrophage phenotype towards a pro-inflammatory M1-like state that is capable of antigen presentation and T-cell activation.

References

The Dual-Action of SF2523 in Renal Cell Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core activity of SF2523, a novel dual inhibitor, in the context of renal cell carcinoma (RCC). By concurrently targeting Bromodomain-containing protein 4 (BRD4) and the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway, this compound presents a promising therapeutic strategy for this often treatment-resistant malignancy. This document synthesizes preclinical data, outlines detailed experimental methodologies, and visualizes the compound's mechanism of action.

Executive Summary

Renal cell carcinoma is a complex disease often characterized by aberrant signaling pathways that drive tumor growth, proliferation, and survival. Two critical pathways frequently implicated are the PI3K/AKT/mTOR cascade and the transcriptional regulation mediated by the BET family protein, BRD4. This compound is a potent small molecule that uniquely inhibits both of these pathways. Preclinical studies demonstrate that this compound effectively suppresses RCC cell growth both in vitro and in vivo. It induces cytotoxicity, halts proliferation, triggers apoptosis, and disrupts cell cycle progression and migration in RCC cell lines and primary patient-derived cells.[1][2][3] The dual inhibition approach of this compound has been shown to be more effective than targeting either the PI3K or BRD4 pathway alone.[1][2][3]

Core Mechanism of Action

This compound functions as a dual inhibitor, targeting two central hubs of oncogenic signaling in RCC.

-

PI3K/AKT/mTOR Pathway Inhibition : This pathway is a critical regulator of cell growth, metabolism, and survival. This compound inhibits PI3K, preventing the phosphorylation and activation of AKT. This blockade subsequently deactivates the downstream mTOR signaling complex, leading to reduced protein synthesis and cell proliferation.[1][2]

-

BRD4 Inhibition : BRD4 is an epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to key gene promoters, including potent oncogenes like c-MYC and anti-apoptotic factors such as Bcl-2.[1] By occupying the bromodomains of BRD4, this compound displaces it from chromatin, leading to the transcriptional repression of these critical cancer-driving genes.[1]

The simultaneous blockade of these two pathways results in a synergistic antitumor effect, efficiently halting the cellular machinery that RCC cells rely on for their growth and survival.[1][2][3]

Signaling Pathway Diagram

Caption: this compound dual-inhibition mechanism in RCC.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on RCC cells from preclinical studies.

In Vitro Efficacy of this compound

| Parameter | Cell Line | Value/Effect | Conditions | Source |

| IC50 | 786-O | ~1 µM | 72-hour treatment | [1] |

| 786-O | 3.3 µM | 72-hour treatment | [4] | |

| Cell Viability | 786-O, A498 | Dose- and time-dependent decrease | 0.3-3.0 µM, up to 72h | [1] |

| Primary RCC Cells | Significant decrease | 1 µM, 72h | [1] | |

| Normal Renal Cells | Non-cytotoxic | 1 µM, 72h | [1] | |

| Cell Proliferation | 786-O | Dose-dependent inhibition | 0.3-3.0 µM, 48h | [1] |

| A498, Primary RCC | Significant inhibition | 1 µM, 48h | [1] | |

| Apoptosis | 786-O | Dose-dependent increase in ssDNA | - | [1][5] |

| 786-O | Increased Caspase-3/9 activity | 1 µM | [1][5] | |

| 786-O | Increased Annexin V & TUNEL staining | 1 µM | [1][5] | |

| Cell Cycle | 786-O, Primary RCC | Decrease in G1 phase, Increase in S/G2 | 1 µM, 24h | [1] |

| Cell Migration | 786-O | Significant inhibition | 1 µM, 24h | [1] |

| Clonogenicity | 786-O | Sharp decrease in colony formation | 0.3-3.0 µM | [1] |

In Vivo Efficacy of this compound (786-O Xenograft Model)

| Parameter | Vehicle Control | This compound (15 mg/kg) | This compound (50 mg/kg) | Source |

| Treatment Regimen | Saline, every other day | 15 mg/kg, i.p., every other day | 50 mg/kg, i.p., every other day | [1] |

| Initial Tumor Volume | ~100 mm³ | ~100 mm³ | ~100 mm³ | [1] |

| Tumor Growth | Progressive Growth | Significantly Inhibited | Potently Inhibited (more than 15 mg/kg) | [1] |

| Final Tumor Weight | - | Significantly lighter than control | Significantly lighter than 15 mg/kg group | [1] |

| Animal Body Weight | No notable change | No notable change | No notable change | [1] |

Experimental Protocols

Detailed methodologies for key assays used to evaluate this compound's activity are provided below.

Cell Viability (CCK-8 Assay)

This protocol assesses cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases into a colored formazan product.

-

Cell Seeding : Seed RCC cells (e.g., 786-O, A498) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

-

Incubation : Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

Reagent Addition : Add 10 µL of CCK-8 solution to each well.

-

Final Incubation : Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.

-

Data Acquisition : Measure the absorbance at 450 nm using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.

Cell Proliferation (BrdU Assay)

This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, Bromodeoxyuridine (BrdU), into the DNA of proliferating cells.

-

Cell Seeding and Treatment : Seed and treat cells with this compound as described in the CCK-8 protocol (Steps 1 & 2).

-

BrdU Labeling : 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.

-

Fixation and Denaturation : Remove the culture medium and fix the cells with a fixing solution (e.g., 4% paraformaldehyde) for 30 minutes at room temperature. After washing, add a denaturing solution (e.g., 2N HCl) to expose the incorporated BrdU.

-

Blocking : Wash the wells and add a blocking buffer (e.g., 5% BSA in PBS) to prevent non-specific antibody binding.

-

Antibody Incubation : Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Substrate Addition : Add a TMB substrate solution and incubate until color develops. Stop the reaction with a stop solution.

-

Data Acquisition : Measure the absorbance (OD) using a microplate reader at 450 nm.

Cell Migration (Transwell Assay)

This method assesses the migratory capacity of cells through a porous membrane.

-

Chamber Preparation : Place 8 µm pore size Transwell inserts into a 24-well plate.

-

Chemoattractant Addition : Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of each well.

-

Cell Seeding : Resuspend RCC cells in serum-free medium. Seed approximately 1 x 10⁵ cells in 200 µL of serum-free medium containing the desired concentration of this compound or vehicle control into the upper chamber of the Transwell insert.

-

Incubation : Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Removal of Non-migrated Cells : Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

-

Fixation and Staining : Fix the migrated cells on the bottom side of the membrane with methanol for 20 minutes. Stain the cells with 0.1% crystal violet for 30 minutes.

-

Imaging and Quantification : Wash the inserts, allow them to dry, and visualize the migrated cells using a microscope. Count the number of migrated cells in several random fields to quantify migration.

Western Blotting

This technique is used to detect and quantify specific proteins in cell lysates, such as those involved in the PI3K/AKT and BRD4 pathways.

-

Cell Lysis : Treat RCC cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE : Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., p-AKT (Ser473), total AKT, BRD4, c-MYC, Bcl-2, and a loading control like GAPDH).

-

Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging : Capture the chemiluminescent signal using an imaging system. Densitometry analysis can be used to quantify protein band intensity relative to the loading control.

In Vivo Xenograft Study

This model evaluates the antitumor efficacy of this compound in a living organism.

-

Cell Implantation : Subcutaneously inject 786-O RCC cells (e.g., 5 x 10⁶ cells in a matrigel/PBS mixture) into the flank of immunodeficient mice (e.g., SCID mice).

-

Tumor Growth Monitoring : Allow tumors to grow to a palpable size (e.g., ~100 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).

-

Randomization and Treatment : Randomly assign mice into treatment groups (e.g., Vehicle, this compound 15 mg/kg, this compound 50 mg/kg).

-

Drug Administration : Administer this compound or vehicle control via intraperitoneal (i.p.) injection according to the defined schedule (e.g., every other day).

-

Monitoring : Monitor tumor volume and animal body weight regularly throughout the study (e.g., for 36 days).

-

Endpoint Analysis : At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumors can be further processed for histological or molecular analysis.

Workflow and Logic Diagrams

In Vitro Drug Efficacy Testing Workflow

References

- 1. Dual inhibition of BRD4 and PI3K-AKT by this compound suppresses human renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Dual inhibition of BRD4 and PI3K-AKT by this compound suppresses human renal cell carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

The Dual PI3K/BRD4 Inhibitor SF2523: A Technical Guide to its Anti-Tumor Activity in Ewing Sarcoma

Abstract

Ewing sarcoma (ES) is an aggressive pediatric bone and soft tissue cancer characterized by the EWS-FLI1 fusion oncoprotein, which drives tumorigenesis through aberrant gene transcription. The phosphoinositide 3-kinase (PI3K)/AKT/mTOR and the bromodomain and extraterminal (BET) protein pathways have been identified as critical for ES cell proliferation and survival. SF2523 is a novel small molecule designed to dually inhibit PI3K and the BET protein BRD4. This technical guide provides a comprehensive overview of the preclinical data supporting the role of this compound in inhibiting Ewing sarcoma. We detail its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays. This document is intended to serve as a resource for researchers in the field of oncology and drug development.

Introduction

Ewing sarcoma is the second most common malignant bone tumor in children and young adults.[1] Despite aggressive multi-modal therapies, patients with metastatic or recurrent disease have a poor prognosis, highlighting the urgent need for novel therapeutic strategies.[2] The pathognomonic chromosomal translocation in approximately 85% of Ewing sarcoma cases results in the EWS-FLI1 fusion protein, an aberrant transcription factor that is the primary driver of the disease.[3] EWS-FLI1 dysregulates the expression of a multitude of target genes, leading to uncontrolled cell growth, proliferation, and survival.

Two key signaling pathways have been implicated in the pathogenesis of Ewing sarcoma:

-

The PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival and is frequently hyperactivated in various cancers, including Ewing sarcoma.[2] Activation of this pathway downstream of growth factor receptors promotes cell proliferation and inhibits apoptosis.[2]

-

BET Bromodomain Proteins: The BET family of proteins, particularly BRD4, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1] BRD4 has been shown to be involved in the transcriptional activation of key oncogenes, including those driven by EWS-FLI1.[1]

The synergistic interplay between the PI3K/AKT/mTOR and BRD4 pathways in promoting Ewing sarcoma tumorigenesis has led to the rationale of dual inhibition as a promising therapeutic approach.[1] this compound is a novel dual inhibitor of PI3K and BRD4, and this guide will delve into its preclinical evaluation in Ewing sarcoma models.[1][2]

Mechanism of Action of this compound in Ewing Sarcoma

This compound exerts its anti-tumor effects in Ewing sarcoma through the simultaneous inhibition of the PI3K and BRD4 pathways. This dual mechanism is proposed to lead to a more potent and durable anti-cancer response compared to single-agent inhibition.

PI3K Inhibition

This compound inhibits the kinase activity of PI3K, leading to a downstream blockade of the PI3K/AKT/mTOR signaling cascade. A key event in this pathway is the phosphorylation of AKT at serine 473 (p-AKT), which is a marker of pathway activation. Treatment with this compound has been shown to decrease the levels of p-AKT in Ewing sarcoma cell lines, confirming its on-target activity.[1][2]

BRD4 Inhibition

As a BET bromodomain inhibitor, this compound competitively binds to the acetyl-lysine binding pockets of BRD4, preventing its association with chromatin. This disrupts the BRD4-dependent transcriptional program that is critical for the expression of oncogenes. In Ewing sarcoma, this is particularly relevant as BRD4 is implicated in maintaining the expression of the EWS-FLI1 fusion protein and its downstream targets.[1] At higher concentrations, this compound has been observed to decrease the protein expression of EWS in the A673 Ewing sarcoma cell line.[2]

The proposed mechanism of action for this compound in Ewing sarcoma is depicted in the following signaling pathway diagram:

Caption: Proposed mechanism of this compound in Ewing sarcoma.

Quantitative Data on this compound Efficacy

The in vitro potency of this compound has been evaluated across a panel of human Ewing sarcoma cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability are summarized in the table below.

| Cell Line | IC50 (µM)[2] |

| A673 | 3.5 |

| EWS502 | 4.8 |

| SK-N-MC | 5.5 |

| SK-PN-DW | 6.2 |

| RDES | 5.8 |

| Table 1: In vitro activity of this compound against Ewing sarcoma cell lines. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Cell Viability Assay

This protocol is adapted from the methodology described in Goldin et al., J Pediatr Hematol Oncol, 2021.[2]

Objective: To determine the effect of this compound on the viability of Ewing sarcoma cells.

Materials:

-

Ewing sarcoma cell lines (e.g., A673, EWS502, SK-N-MC, SK-PN-DW, RDES)

-

Complete growth medium (specific to each cell line)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

AlamarBlue reagent

-

Fluorescence plate reader

Procedure:

-

Seed Ewing sarcoma cells in a 96-well plate at a density of 5 x 10³ cells per 100 µL of complete growth medium.[2]

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]

-

Prepare serial dilutions of this compound in complete growth medium.

-

Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) group.

-

Incubate the treated cells for 48 hours at 37°C in a 5% CO₂ incubator.[2]

-

Add AlamarBlue reagent to each well according to the manufacturer's instructions.[2]

-

Incubate the plates for an additional 3 hours at 37°C in a 5% CO₂ incubator.[2]

-

Measure the fluorescence at an emission wavelength of 590 nm after excitation at 560 nm using a fluorescence plate reader.[2]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Western Blot Analysis

This protocol is based on the methodology described in Goldin et al., J Pediatr Hematol Oncol, 2021.[2]

Objective: To assess the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/AKT pathway and the EWS protein.

Materials:

-

Ewing sarcoma cell lines

-

This compound

-

RIPA lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose membranes

-

Primary antibodies: p-AKT (Ser473), AKT, EWS, and a loading control (e.g., actin or tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate Ewing sarcoma cells in 10 cm tissue culture dishes and allow them to adhere.[2]

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, and 5 µM) for 30 minutes.[2]

-

Lyse the cells with RIPA lysis buffer and quantify the protein concentration using the BCA protein assay.[2]

-

Resolve equal amounts of protein on polyacrylamide gels and transfer them to nitrocellulose membranes.[2]

-

Block the membranes and probe with primary antibodies against p-AKT, AKT, EWS, and a loading control.[2]

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Perform densitometry analysis using software such as ImageJ to quantify protein expression levels relative to the loading control.[2]

In Vivo Xenograft Model

This protocol is based on the methodology for a related compound, SF1126, as described in Goldin et al., J Pediatr Hematol Oncol, 2021.[1][2]

Objective: To evaluate the in vivo anti-tumor efficacy of PI3K/BRD4 inhibition in a Ewing sarcoma xenograft model.

Materials:

-

A673 Ewing sarcoma cells

-

RAG-2-/- immunodeficient mice

-

SF1126 (as a representative dual PI3K/BRD4 inhibitor)

-

Vehicle control

-

In vivo imaging system

Procedure:

-

Inject 5 x 10⁴ A673 cells intrafemorally into RAG-2-/- mice.[1][2]

-

Monitor tumor growth using an in vivo imaging system (e.g., IVIS).[2]

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Treat the mice with 50 mg/kg of SF1126 (or this compound if being tested) six days a week for 30 days.[1][2] The control group receives a vehicle.

-

Monitor tumor volume and the general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, histology).

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the preclinical evaluation of this compound in Ewing sarcoma.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

The dual PI3K/BRD4 inhibitor, this compound, has demonstrated promising preclinical activity against Ewing sarcoma. Its ability to concurrently target two key oncogenic pathways results in decreased cell viability and inhibition of critical signaling nodes. The data presented in this technical guide, including in vitro potency and detailed experimental protocols, provide a solid foundation for further investigation of this compound as a potential therapeutic agent for this devastating pediatric cancer. Further studies are warranted to explore its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies.

References

SF2523: A Dual-Action Inhibitor Reprogramming the Tumor Microenvironment

An In-depth Technical Guide on the Suppression of Tumor Immunosuppression by SF2523

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to the presence of immunosuppressive cells that prevent cytotoxic T-cell-mediated tumor destruction. This compound, a novel small molecule, has emerged as a potent agent capable of reversing this immunosuppression through a unique dual-inhibitory mechanism. By simultaneously targeting Phosphoinositide 3-kinase (PI3K) and the Bromodomain and extraterminal (BET) protein BRD4, this compound orchestrates a shift from an immunosuppressive to an immune-active TME. This guide details the core mechanisms of this compound, presenting the quantitative data supporting its efficacy, the experimental protocols used to elucidate its function, and visual diagrams of the key signaling pathways and processes involved.

**1. Core Mechanism of Action: Dual Inhibition of PI3K and BRD4

This compound's therapeutic strategy is predicated on the hypothesis that targeting two critical and orthogonal signaling pathways that promote immunosuppression will yield a more potent anti-tumor immune response.[1] The two primary targets are:

-

Bromodomain and extraterminal (BET) protein BRD4: An epigenetic "reader" protein, BRD4 binds to acetylated histones and recruits transcriptional machinery to drive the expression of key genes. In the TME, BRD4 is crucial for the transcription of genes that define the immunosuppressive M2-like macrophage phenotype.[2][3]

-

Phosphoinositide 3-kinase (PI3K): The PI3K signaling pathway, particularly the p110γ isoform, is a major driver of immunosuppressive macrophage polarization and tumor progression.[1][4]

By inhibiting both, this compound not only disrupts the epigenetic programming of immunosuppressive cells but also blocks a key signaling pathway that reinforces their function, leading to a comprehensive reprogramming of the myeloid compartment within the TME.[2][5]

Signaling Pathway and Mechanism of this compound Action

This compound primarily exerts its effects on tumor-associated macrophages (MΘs). In the TME, cytokines like Interleukin-4 (IL-4) drive the polarization of macrophages towards an immunosuppressive M2-like phenotype. This process is heavily dependent on BRD4, which binds to the promoters of M2-polarizing genes such as Arginase-1 (Arg1), Chitinase-like 3 (Chi3l3/Ym1), and Resistin-like alpha (Retnla/Fizz1), thereby promoting their transcription.[2][4] this compound, through its BRD4 inhibitory function, competitively displaces BRD4 from these gene promoters, effectively silencing the M2 polarization program. Simultaneously, its inhibition of the PI3K pathway further disrupts signals that favor the survival and function of these immunosuppressive cells.

Quantitative Data on Immunomodulatory Effects

The efficacy of this compound in reversing immunosuppression has been quantified in several preclinical models. The data consistently demonstrates a significant reduction in immunosuppressive cell populations and a corresponding increase in anti-tumor immune effectors.

Table 1: Effect of this compound on Tumor Growth and Metastasis

| Model | Treatment | Metric | Result | P-value |

| LLC (subcutaneous) | This compound (40 mg/kg) | Tumor Volume | Significant Reduction vs. Vehicle | < 0.001 |

| CT26 (subcutaneous) | This compound (40 mg/kg) | Tumor Volume | Significant Reduction vs. Vehicle | < 0.01 |

| B16F10 (experimental metastasis) | This compound | Metastatic Nodules | ~75% Reduction | < 0.01 |

| Data synthesized from studies in murine cancer models.[1][5] |

Table 2: Modulation of Immune Cell Infiltration in the TME by this compound

| Cell Type | Marker | Model | Treatment | Change vs. Vehicle | P-value |

| MDSCs | CD11b+Gr1+ | LLC | This compound (40 mg/kg) | Significant Decrease | < 0.001 |

| CD8+ T-cells | CD8+ | LLC | This compound (40 mg/kg) | Significant Increase | < 0.001 |

| CD8+ T-cells | CD8+ | CT26 | This compound (40 mg/kg) | Significant Increase | - |

| CD4+ T-cells | CD4+ | CT26 | This compound (40 mg/kg) | Decrease | - |

| Regulatory T-cells (Tregs) | CD4+FoxP3+ | CT26 | This compound (40 mg/kg) | Decrease | - |

| MDSC: Myeloid-Derived Suppressor Cell. Data from flow cytometric analysis of tumors.[4][5][6] |

Table 3: Effect of this compound on Macrophage Gene Expression

| Condition | Treatment | Genes Analyzed | Downregulated Genes | Percentage |

| LPS-Stimulated (M1-like) | This compound | 7822 | 4183 | 53.5% |

| IL-4-Stimulated (M2-like) | This compound | 8979 | 3755 | 41.8% |

| Data from RNA-sequencing of bone marrow-derived macrophages (BMDMs).[5][6] |

Remodeling the Tumor Microenvironment

The dual inhibition by this compound initiates a cascade of events that collectively transform the TME from a sanctuary for tumor growth into a hostile environment. This remodeling is characterized by three key events: the repolarization of macrophages, the reduction of MDSCs, and the restoration of cytotoxic T-cell function.

Experimental Protocols

The findings presented in this guide are based on a series of well-defined preclinical experiments. Below are the methodologies for key assays used to characterize the activity of this compound.

In Vivo Syngeneic Tumor Models

-

Objective: To evaluate the in vivo efficacy of this compound on tumor growth and the tumor immune landscape.

-

Cell Lines: Lewis Lung Carcinoma (LLC) or CT26 colon adenocarcinoma cells (1 x 10^5) are used.

-

Animal Models: 4- to 6-week-old C57Bl/6 mice (for LLC) or Balb/c mice (for CT26) are used.

-

Procedure:

-

Tumor cells are injected subcutaneously into the flank of the mice.

-

Tumors are allowed to grow until they reach a volume of approximately 100 mm³.

-

Mice are randomized into treatment groups (e.g., vehicle control, this compound).

-

This compound is administered intraperitoneally at a dose of 40 mg/kg.

-

Tumor volumes are measured regularly using calipers (Volume = 0.5 x Length x Width²).

-

At the end of the study, tumors are harvested for further analysis (e.g., flow cytometry, gene expression).[1]

-

Flow Cytometry for Immune Cell Profiling

-

Objective: To quantify the populations of different immune cells within the TME.

-

Procedure:

-

Harvested tumors are mechanically and enzymatically digested to create a single-cell suspension.

-

Cells are stained with a cocktail of fluorescently-labeled antibodies specific for immune cell surface and intracellular markers (e.g., CD45, CD11b, Gr1, F4/80, CD3, CD4, CD8, FoxP3).

-

Stained cells are analyzed on a flow cytometer.

-

Data is analyzed using appropriate software to gate on specific populations and determine their percentage and absolute numbers within the tumor.[4]

-

Bone Marrow-Derived Macrophage (BMDM) Polarization Assay

-

Objective: To assess the direct effect of this compound on macrophage polarization in vitro.

-

Procedure:

-

Bone marrow is flushed from the femurs and tibias of mice.

-

Progenitor cells are cultured for 7 days in media containing M-CSF to differentiate them into macrophages (BMDMs).

-

BMDMs are pre-treated with this compound or vehicle control for a specified time.

-

Cells are then stimulated with either LPS (20 ng/mL) to induce M1-like polarization or IL-4 (20 ng/mL) to induce M2-like polarization.

-

After stimulation (e.g., 24 hours), cells are harvested.

-

RNA is isolated for RT-PCR analysis of M1/M2 marker genes (e.g., iNos, Il6, Arg1, Ym1), or cells are analyzed by FACS for surface markers (e.g., CD206).[4]

-

Conclusion

This compound represents a sophisticated, dual-pronged approach to overcoming tumor immunosuppression. By targeting both the epigenetic (BRD4) and signaling (PI3K) mechanisms that establish and maintain an immunosuppressive TME, it effectively unleashes the body's own immune system to fight cancer. The preclinical data strongly supports its mechanism of action, demonstrating a clear shift in the TME's cellular composition and gene expression profile towards an anti-tumor state. This comprehensive reprogramming, characterized by the suppression of M2-like macrophages and MDSCs and the activation of CD8+ T-cells, validates this compound as a promising therapeutic agent for cancers driven by a macrophage-dependent immunosuppressive microenvironment.[2][5] Further investigation and clinical development are warranted to translate these powerful preclinical findings into patient benefit.

References

- 1. This compound: Dual PI3K/BRD4 Inhibitor Blocks Tumor Immunosuppression and Promotes Adaptive Immune Responses in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Dual PI3K/BRD4 inhibitor blocks tumor immunosuppression and promotes adaptive immune responses in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. [PDF] this compound: Dual PI3K/BRD4 Inhibitor Blocks Tumor Immunosuppression and Promotes Adaptive Immune Responses in Cancer | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes: SF2523 In Vivo Treatment Protocol for Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: SF2523 is a potent dual-inhibitor that targets both Bromodomain-containing protein 4 (BRD4) and Phosphoinositide 3-kinase (PI3K).[1] This dual activity allows this compound to orthogonally inhibit two critical oncogenic signaling pathways: the PI3K/AKT/mTOR cascade and the BRD4-dependent transcriptional regulation of oncoproteins such as MYC and Bcl-2.[1][2] Preclinical studies in various murine cancer models have demonstrated its efficacy in reducing tumor growth and metastasis at well-tolerated doses.[2][3][4] These application notes provide a summary of treatment protocols and key data from in vivo mouse model studies to guide researchers in designing their own experiments.

Quantitative Data Summary

The following tables summarize the dosing regimens and outcomes of this compound treatment across various in vivo mouse models as reported in preclinical studies.

Table 1: this compound Treatment Protocols and Efficacy in Solid Tumor Xenograft Models

| Cancer Type | Cell Line | Mouse Strain | This compound Dose & Schedule | Vehicle | Key Outcomes & Citations |

| Renal Cell Carcinoma | 786-O | SCID | 15 and 50 mg/kg, every other day | Saline | Significant, dose-dependent inhibition of tumor growth and weight. No significant change in body weight.[1] |

| Neuroblastoma (MYCN-amplified) | SKNBE2 | Nude | 50 mg/kg, three times a week | DMSO | Significant reduction in tumor volume. Markedly reduced MYCN, pAKT, and Cyclin D1 levels in tumors. No gross toxicity.[2] |

| Pancreatic Carcinoma | Panc02 | C57BL/6 | 30 mg/kg | 15% N,N-dimethylacetamide (DMA) and 30% Captisol | Significant reduction of tumor growth and regional colonic lymph node metastasis.[2] |

| Prostate Cancer | N/A (Human Xenograft) | SCID | "well-tolerated dose" (i.p. admin) | N/A | Inhibition of tumor growth. Downregulation of cyclin D1, c-Myc, AR, and AKT-S6K1 activation in tumors.[5] |

| Ewing Sarcoma | A673 | RAG-2-/- | 50 mg/kg (SF1126*) | N/A | Significant reduction in tumor volume.[6][7] |

| Medulloblastoma | DAOY & HD-MB03 | NSG | 20 mg/kg (MDP5, an analog) | N/A | Significantly reduced tumor growth and prolonged animal survival in xenograft and orthotopic models.[8] |

*Note: SF1126 is a related dual PI3K/BRD4 inhibitor often studied alongside this compound.[6][7]

Table 2: this compound Treatment in Syngeneic and Metastasis Models

| Cancer Type | Cell Line | Mouse Strain | This compound Dose & Schedule | Vehicle | Key Outcomes & Citations |

| Lewis Lung Carcinoma | LLC | C57Bl/6 | 40 mg/kg, three times a week | N/A | Significantly reduced tumor growth.[3][9] |

| Colon Adenocarcinoma | CT26 | Balb/c or Nude | 40 mg/kg | N/A | Used as a model for in vivo tumor growth experiments.[3][9] |

| Melanoma (Experimental Metastasis) | B16F10 | C57BL/6 | 40 mg/kg | N/A | Marked reduction in lung metastasis.[3][9] |

| Spontaneous Breast Cancer | PyMT+ (transgenic) | N/A | 40 mg/kg, three times a week for 4 weeks | N/A | Used as a spontaneous tumor model.[3][9] |

| B-Cell ALL (Leukemia Model) | LAX56 | NSG | 30 mg/kg, single dose (SF2535*) | 20% DMA and 80% Captisol | Evaluated for early effects on leukemic burden.[10][11] |

*Note: SF2535 is a novel dual PI3Kδ/BRD4 inhibitor evaluated in B-ALL models.[10][11]

Experimental Protocols

The following are generalized protocols based on methodologies cited in the referenced literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Protocol 1: Subcutaneous Xenograft Mouse Model

-

Cell Culture: Culture human cancer cells (e.g., 786-O, SKNBE2) in appropriate media (e.g., DMEM with 10% FBS) and ensure they are free of mycoplasma.[1][3][9]

-

Animal Model: Use immunocompromised mice such as SCID, Nude, or RAG-2-/- mice, aged 4-6 weeks.[1][2][3][6]

-

Cell Implantation: Harvest cells during the logarithmic growth phase. Resuspend cells in a sterile solution like saline or PBS. Subcutaneously inject 1 x 10⁵ to 1 x 10⁶ cells into the flank or other appropriate site.[1][3]

-

Tumor Growth Monitoring: Allow tumors to establish. Begin treatment when tumors reach a palpable volume, typically around 100 mm³.[1][3][9]

-

Treatment Groups: Randomly assign mice into cohorts (n=6-8 per group) for treatment with vehicle control or this compound at desired concentrations (e.g., 15, 40, 50 mg/kg).[1][2]

-

This compound Administration:

-

Data Collection:

-

Endpoint Analysis:

Protocol 2: Orthotopic and Metastasis Models

-

Model Establishment:

-

Treatment: Initiate this compound treatment after a set period to allow for tumor establishment or micrometastasis formation (e.g., 20 days post-implantation for Panc02 model).[2]

-

Metastasis Assessment: At the study endpoint, harvest relevant organs (e.g., lungs, lymph nodes) and quantify metastatic burden using methods like luciferase imaging (for luciferase-tagged cells), histology, or counting of surface nodules.[2][3]

Visualizations: Signaling Pathways and Workflows

This compound Dual-Inhibition Signaling Pathway

Caption: this compound concurrently inhibits the PI3K/AKT and BRD4 signaling pathways.

In Vivo Experimental Workflow

Caption: A typical experimental workflow for evaluating this compound in a xenograft mouse model.

References

- 1. Dual inhibition of BRD4 and PI3K-AKT by this compound suppresses human renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. This compound: Dual PI3K/BRD4 inhibitor blocks tumor immunosuppression and promotes adaptive immune responses in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Dual PI3K/BRD4 Inhibitor Blocks Tumor Immunosuppression and Promotes Adaptive Immune Responses in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual inhibition of BRD4 and PI3K by this compound suppresses human prostate cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Augmented Antitumor Activity for Novel Dual PI3K/BDR4 Inhibitors, this compound and SF1126 in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Preclinical Evaluation of a Novel Dual Targeting PI3Kδ/BRD4 Inhibitor, SF2535, in B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]